Azetidin-3-one
Overview
Description
Azetidin-3-one is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is also known as 3-azetidinone . The molecular weight of Azetidin-3-one hydrochloride is 107.54 .
Synthesis Analysis
Azetidin-3-one can be synthesized through various methods. One method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides . Yet another method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride .Molecular Structure Analysis
The molecular formula of Azetidin-3-one is C3H5NO . The average mass is 71.078 Da and the monoisotopic mass is 71.037117 Da .Chemical Reactions Analysis
Azetidin-3-one can undergo various chemical reactions. For instance, it can participate in the Suzuki–Miyaura cross-coupling reaction . It can also undergo aza-Michael addition with NH-heterocycles .Physical And Chemical Properties Analysis
Azetidin-3-one is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Functionalized Azetidines
Azetidin-3-one serves as a key intermediate in the synthesis of functionalized azetidines, which are valuable in various chemical syntheses. The aza Paternò–Büchi reaction is a notable method that utilizes Azetidin-3-one for creating azetidine rings by reacting with alkenes under photochemical conditions . This process is significant for constructing four-membered heterocyclic compounds with high regio- and stereoselectivity.
Medicinal Chemistry
In medicinal chemistry, Azetidin-3-one derivatives are explored for their potential in improving pharmacokinetic properties and metabolic stability of pharmaceutical compounds . The incorporation of azetidine rings into drug molecules can enhance their efficacy and reduce side effects.
Peptidomimetic Applications
Azetidin-3-one is used in the design of peptidomimetics, which are small protein-like chains designed to mimic a peptide. They are crucial in the development of new therapeutic agents that can interact with biological targets in a similar manner to natural peptides .
Catalytic Processes
This compound plays a role in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . These reactions are fundamental in organic synthesis, allowing for the construction of complex molecules with high precision .
Ring-Opening and Expansion Reactions
Due to its strained ring structure, Azetidin-3-one is an excellent candidate for ring-opening and expansion reactions. These reactions are useful for generating a wide range of functionalized molecules, which can serve as building blocks for more complex chemical entities .
Synthesis of GABA Analogues
Azetidin-3-one derivatives, such as (Azetidin-3-yl)acetic acid, are structural analogues for 4-aminobutanoic acid (GABA) . They are used in the preparation of pharmaceutically active agents, including positive allosteric modulators of GABA_A receptors .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Azetidin-3-one, also known as 3-Azetidinone, is a four-membered polar heterocycle . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability It is known that azetidines are used in organic synthesis and medicinal chemistry , suggesting they interact with a variety of biological targets.
Mode of Action
It is known that azetidines are used in various catalytic processes , indicating that they may interact with their targets through catalytic mechanisms.
Biochemical Pathways
Azetidines are known to be involved in various synthetic strategies towards functionalized azetidines . They are also used in peptidomimetic and nucleic acid chemistry , suggesting they may affect peptide and nucleic acid-related pathways.
Result of Action
It is known that azetidines have been used in the synthesis of compounds with antidepressant activity . This suggests that Azetidin-3-one may have potential therapeutic effects.
Action Environment
It is known that azetidines are stable compounds , suggesting that they may be resistant to environmental changes.
properties
IUPAC Name |
azetidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVSYXHPUYSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363971 | |
Record name | Azetidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54044-11-0 | |
Record name | Azetidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some efficient synthetic strategies for azetidin-3-ones?
A1: Several methods have been reported for synthesizing azetidin-3-ones, including:* Oxidation of Azetidin-3-ols: Treatment of 1-substituted-alkylazetidin-3-ols with oxidizing agents like pyridine-SO3 in DMSO and triethylamine can yield the corresponding azetidin-3-ones. []* Gold-Catalyzed Alkyne Oxidation: This method utilizes gold catalysis and intermolecular oxidation of alkynes to provide access to azetidin-3-ones. [, , , ]* Oxidative Allene Amination: Rhodium-catalyzed regioselective nitrene-mediated aziridination of silyl-substituted homoallenic sulfamates, followed by rearrangement, can efficiently synthesize azetidin-3-ones. [, ]* From α-Amino Acids: Azetidin-3-ones can be prepared from α-amino acids via diazo ketones, which can further react with nucleophiles to yield functionalized azetidine derivatives. [, ] * From Propargylic Alcohols: These readily available starting materials can be transformed into azetidin-3-ones through a three-step sequence involving gold-catalyzed alkyne intermolecular oxidation. []* Intramolecular Ring-Closure Reactions: Tri-n-butyltin hydride-Azoisobutyronitrile-mediated intramolecular ring-closure reactions can be employed to synthesize 2-cyano-1,2-di(phenyl or substituted phenyl)azetidin-3-ones. []
Q2: What types of reactions can azetidin-3-ones undergo?
A2: Azetidin-3-ones are versatile intermediates that can participate in various reactions, including:* Nucleophilic Additions: These compounds readily react with various nucleophiles like Grignard reagents, ester enolates, and Wittig ylides, offering a pathway to functionalized azetidine derivatives. [] * Ring-Opening Reactions: Regioselective ring-opening of 2-mono-substituted azetidin-3-ones can be achieved using titanium tetraiodide in combination with titanium chloride or bromide. [, ]* Pictet-Spengler Reactions: Reactions with tryptamine or tryptophan derivatives lead to spirocyclic tetrahydro-β-carbolines, demonstrating their utility in constructing complex heterocyclic frameworks. [] * Reductive Aldol and Mannich-type reactions: Titanium tetraiodide can promote these reactions with azetidin-3-ones, highlighting their versatility in forming new carbon-carbon bonds. [, ]* Samarium Iodide-Promoted Coupling: This reaction offers a route to spiroannulated heterocyclic oxiranes, expanding the synthetic possibilities from azetidin-3-ones. [, ]
Q3: What is the general structure of an azetidin-3-one?
A3: Azetidin-3-ones consist of a four-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. The nitrogen atom can be substituted with various groups, and the ring can be further functionalized at the 2- and 4-positions.
Q4: What spectroscopic techniques are used to characterize azetidin-3-ones?
A4: Common spectroscopic techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 15N NMR are valuable for determining the structure and stereochemistry of azetidin-3-ones. [, ]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and provides structural information. []* Infrared (IR) Spectroscopy: Useful for identifying the presence of the carbonyl group and other functional groups.
Q5: What are the potential applications of azetidin-3-ones?
A5: * Medicinal Chemistry: Azetidin-3-ones are important scaffolds in drug discovery due to their potential biological activities and their resemblance to β-lactams, a class of antibiotics. [, ] * Peptidomimetics: Oxetane-modified peptides, where the amide bond is replaced by an oxetane ring, show promise as peptidomimetics, and their synthesis often utilizes azetidin-3-one intermediates. []* Synthetic Building Blocks: The diverse reactivity of azetidin-3-ones makes them valuable intermediates in the synthesis of various nitrogen-containing compounds, including natural products and other biologically active molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.